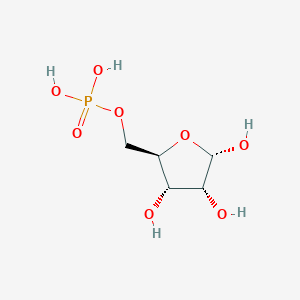![molecular formula C10H9BrN2O3S B12338672 Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that features a thiazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of various functional groups, such as amino, bromo, methoxy, and carboxylate, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide ions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is the debrominated compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.
Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the amino and bromo groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-chloro-5-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-amino-4-fluoro-5-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-amino-4-iodo-5-methoxybenzo[d]thiazole-6-carboxylate
Uniqueness
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is unique due to the presence of the bromo group, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain biological targets compared to its chloro, fluoro, or iodo analogs. Additionally, the combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C10H9BrN2O3S |
|---|---|
Molecular Weight |
317.16 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3S/c1-15-8-4(9(14)16-2)3-5-7(6(8)11)13-10(12)17-5/h3H,1-2H3,(H2,12,13) |
InChI Key |
ZTYYDEXDHBJCSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C(=O)OC)SC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)





![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)

![(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)



